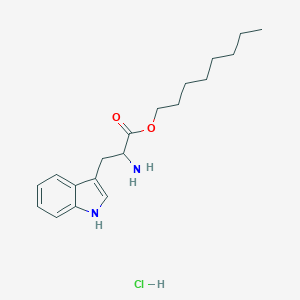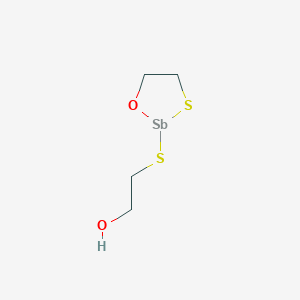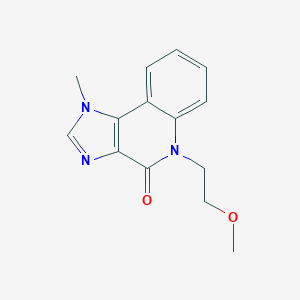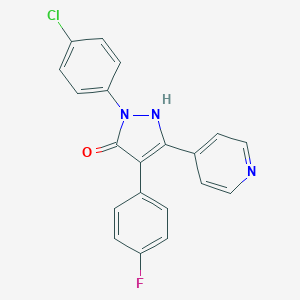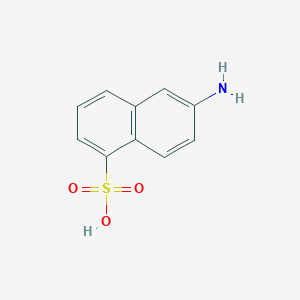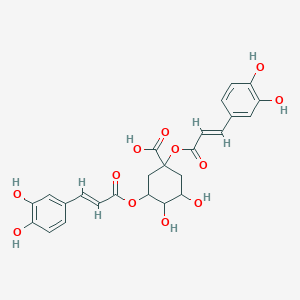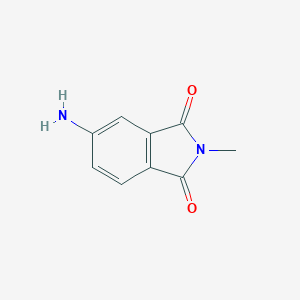
4-氨基-N-甲基邻苯二甲酰亚胺
概述
描述
4-Amino-N-methylphthalimide is an organic compound that contains phthalimide and methyl groups in its chemical structure. It appears as a white crystalline solid with a melting point of approximately 200-203 degrees Celsius . This compound is known for its solvatochromic fluorescent properties, making it useful in various scientific applications .
科学研究应用
4-Amino-N-methylphthalimide has a wide range of scientific research applications, including:
Chemistry: Used as a solvatochromic fluorescent dye for studying solvent interactions and molecular dynamics.
Biology: Employed in fluorescence microscopy and imaging techniques to study biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent marker in medical diagnostics.
Industry: Utilized in the production of fluorescent materials and as a component in various industrial processes.
作用机制
Target of Action
It is known to be a solvatochromic fluorescent dye , which suggests that it interacts with solvents in its environment, causing changes in its fluorescence properties.
Mode of Action
The mode of action of 4AMP involves the creation of intermediate charge-transfer transients . These transients have been characterized using techniques such as laser flash photolysis, steady-state, and time-resolved fluorescence studies . The interaction of 4AMP with its environment leads to changes in its fluorescence properties, making it a useful tool in fluorescence spectroscopy .
Biochemical Pathways
Its fluorescence properties suggest that it may be involved in pathways where changes in the local environment, such as solvent polarity, can be monitored using fluorescence spectroscopy .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc, suggests that it may have good bioavailability .
Result of Action
The result of 4AMP’s action is a change in its fluorescence properties. This change is due to the formation of intermediate charge-transfer transients when 4AMP interacts with its environment . These changes can be monitored using fluorescence spectroscopy, making 4AMP a useful tool in this field .
Action Environment
The action of 4AMP is influenced by environmental factors such as the polarity of the solvent it is in . For example, transient solvation of 4AMP in binary supercritical fluids composed of 2-propanol and CO2 has been studied using frequency-domain fluorescence spectroscopy . This suggests that the efficacy and stability of 4AMP can be influenced by the specific solvent environment it is in .
生化分析
Biochemical Properties
It is known that this compound is a solvatochromic fluorescent dye . Solvatochromic dyes are molecules that change their color as the polarity of the solvent changes . This property suggests that 4-Amino-N-methylphthalimide could potentially interact with various enzymes, proteins, and other biomolecules in a cell, affecting their function and behavior. Specific interactions with biomolecules have not been reported yet.
Molecular Mechanism
As a fluorescent dye, its primary known action is its ability to absorb and emit light . This property could potentially be used to study binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific molecular mechanisms have not been reported yet.
准备方法
Synthetic Routes and Reaction Conditions
4-Amino-N-methylphthalimide can be synthesized from 4-aminophthalimide and iodomethane. The synthesis involves the following steps :
- Dissolve 4-aminophthalimide in dimethylformamide.
- Add potassium hydroxide to the solution and stir at ambient temperature for 2 hours.
- Add methyl iodide to the mixture and stir for an additional 18 hours at ambient temperature.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production methods for 4-Amino-N-methylphthalimide typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Amino-N-methylphthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imides and other derivatives.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The amino group in 4-Amino-N-methylphthalimide can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and acyl chlorides.
Major Products Formed
Oxidation: Imides and other oxidized derivatives.
Reduction: Amines and reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
相似化合物的比较
4-Amino-N-methylphthalimide can be compared with other similar compounds, such as:
4-Aminophthalimide: Lacks the methyl group, resulting in different fluorescence properties and solvent interactions.
4-(N,N-Dimethyl)amino-N-methylphthalimide: Contains additional methyl groups, leading to variations in aggregation behavior and fluorescence spectra.
Uniqueness
4-Amino-N-methylphthalimide is unique due to its specific solvatochromic properties, which make it highly sensitive to solvent environments. This sensitivity allows for detailed studies of solvent interactions and molecular dynamics, distinguishing it from other similar compounds.
属性
IUPAC Name |
5-amino-2-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEBUNSLFRQSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352452 | |
| Record name | 4-Amino-N-methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307-00-8 | |
| Record name | 4-Amino-N-methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino-2-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Amino-N-methylphthalimide useful for studying various environments?
A1: 4-ANMP exhibits solvatochromism, meaning its fluorescence emission changes depending on the polarity of the surrounding solvent. [, , , ] This property makes it a sensitive probe for studying microenvironments in systems like proteins, micelles, membranes, and polymers. [] For example, researchers used 4-ANMP to investigate transient solvation in binary supercritical fluids composed of 2-propanol and CO2. []
Q2: How does the structure of 4-Amino-N-methylphthalimide contribute to its solvatochromic behavior?
A2: 4-ANMP comprises an electron-donating amino group and an electron-accepting phthalimide moiety. [] Upon excitation, intramolecular charge transfer (ICT) occurs from the amino group to the phthalimide group. [, ] The extent of this charge transfer, and thus the energy difference between the excited and ground states (affecting emission wavelength), is influenced by the polarity of the surrounding solvent. [, ]
Q3: What happens to the fluorescence of 4-Amino-N-methylphthalimide in protic solvents?
A3: The fluorescence quantum yield and lifetime of 4-ANMP decrease in protic solvents compared to aprotic solvents. [] This is attributed to the formation of the TICT state, which facilitates non-radiative decay pathways, particularly internal conversion from the excited singlet state to the ground state. []
Q4: Can 4-Amino-N-methylphthalimide undergo any chemical reactions in its excited state?
A4: Yes, studies show that in protic and micellar environments, the triplet excited state of 4-ANMP can abstract a hydrogen atom from the surrounding molecules. [] This leads to the formation of a semiquinone radical, as evidenced by experiments conducted under an external magnetic field. []
Q5: How do researchers study the fast processes happening after 4-Amino-N-methylphthalimide absorbs light?
A5: Techniques like laser flash photolysis [] and time-resolved fluorescence spectroscopy are employed to investigate the short-lived intermediate species formed upon excitation of 4-ANMP. [, , ] For example, fluorescence upconversion experiments with picosecond resolution have provided insights into the ultrafast solvation dynamics and spectral relaxation of 4-ANMP in different solvents. []
Q6: Has the excited-state behavior of 4-Amino-N-methylphthalimide been investigated in complex environments?
A6: Yes, the behavior of 4-ANMP has been explored in systems beyond simple solvents. Studies investigated its fluorescence properties in solid matrices like polymethyl methacrylate, revealing insights into phenomena like inhomogeneous broadening and spectral relaxation dynamics. []
Q7: Are there any practical applications based on the fluorescence properties of 4-Amino-N-methylphthalimide?
A7: Yes, the sensitivity of 4-ANMP fluorescence to its environment makes it suitable for sensing applications. For instance, a fiber-optic benzene gas sensor was developed using 4-ANMP as the sensing element. [] The interaction of benzene with 4-ANMP alters its fluorescence properties, enabling benzene detection. []
Q8: Can 4-Amino-N-methylphthalimide be used to detect other analytes besides benzene gas?
A8: Research suggests broader sensing applications for 4-ANMP. A fiber-optic sensor array utilizing 4-ANMP and other solvatochromic dyes incorporated into a planar waveguide demonstrated the detection of various volatile organic compounds (VOCs) like acetic acid, dimethylamine, ethanol, and toluene. []
Q9: How does the structure of 4-Amino-N-methylphthalimide relate to its use in optical sensors?
A9: The presence of electron-donating and electron-accepting groups within the 4-ANMP molecule results in a large change in dipole moment upon excitation. [, ] This characteristic enhances its sensitivity to environmental changes, making it suitable for optical sensors where variations in fluorescence properties, like intensity or wavelength, correlate with analyte concentration. [, ]
Q10: Have any studies explored modifying the structure of 4-Amino-N-methylphthalimide?
A10: Yes, researchers synthesized a series of 4-ANMP derivatives with varying alkyl chain lengths attached to the nitrogen atom. [] This study aimed to understand the effect of alkyl chain length on the compound's photophysical properties and potential applications. []
Q11: How does changing the structure of 4-Amino-N-methylphthalimide affect its properties?
A11: Modifying the 4-ANMP structure, such as by adding substituents, can impact its properties. For example, introducing a photochromic diarylethene unit to 4-ANMP led to a compound exhibiting switchable fluorescence and solvatochromism, opening possibilities for advanced applications. []
Q12: Have computational methods been used to study 4-Amino-N-methylphthalimide?
A12: Yes, computational chemistry techniques, including ab initio calculations, have been employed to study 4-ANMP. [] These calculations provided insights into the molecule's electronic structure, geometry, and vibrational modes in both the ground and excited states, elucidating its ICT process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
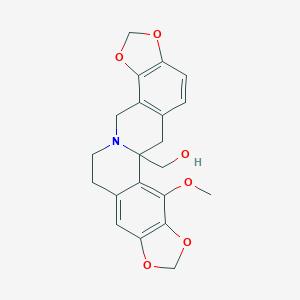
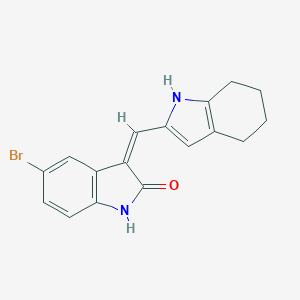
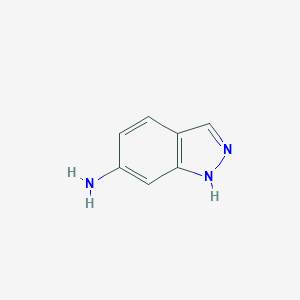
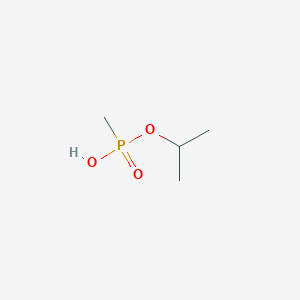
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)

